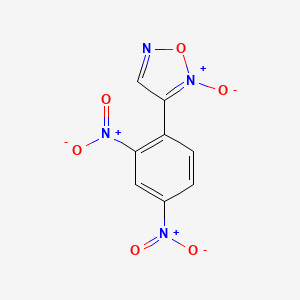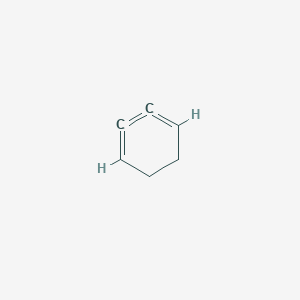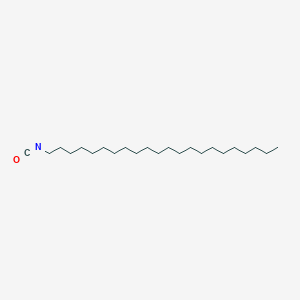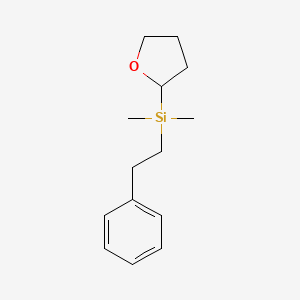
Methyl chrysene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl chrysene-1-carboxylate is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of chrysene, which is known for its presence in coal tar and as a byproduct of incomplete combustion of organic matter. The compound has a molecular formula of C19H14O2 and is characterized by a methyl group attached to the chrysene backbone at the 1-position and a carboxylate group at the same position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl chrysene-1-carboxylate can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation of chrysene with methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl chrysene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of chrysene-1-carboxylic acid or chrysene-1-one.
Reduction: Formation of chrysene-1-methanol or chrysene-1-aldehyde.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Methyl chrysene-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex PAHs and as a model compound in studying PAH behavior and reactivity.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development and as a probe in studying metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of methyl chrysene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA or proteins, leading to various biological effects. The pathways involved may include cytochrome P450-mediated oxidation and subsequent conjugation reactions.
Comparaison Avec Des Composés Similaires
Chrysene: The parent compound without the methyl and carboxylate groups.
1-Methylchrysene: A derivative with only a methyl group at the 1-position.
Chrysene-1-carboxylic acid: A derivative with only a carboxylate group at the 1-position.
Comparison: Methyl chrysene-1-carboxylate is unique due to the presence of both a methyl and a carboxylate group at the 1-position, which influences its chemical reactivity and biological activity. Compared to chrysene, it has enhanced solubility and reactivity due to the functional groups. The presence of the carboxylate group also allows for further derivatization and functionalization, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
90340-68-4 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
methyl chrysene-1-carboxylate |
InChI |
InChI=1S/C20H14O2/c1-22-20(21)19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3 |
Clé InChI |
IWFIJMFJWRKOPY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


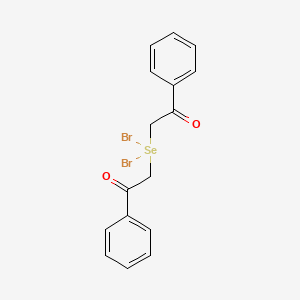
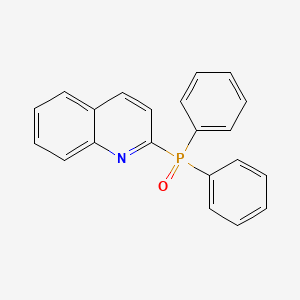
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
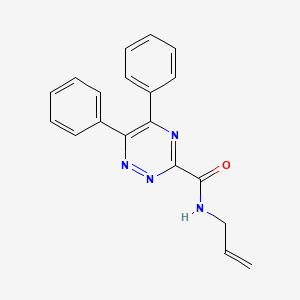
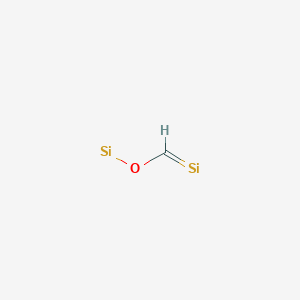
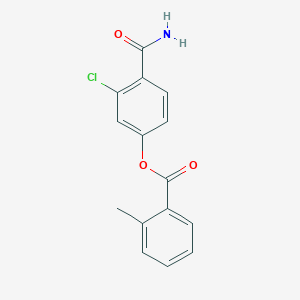

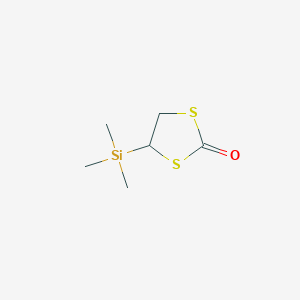
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
